N'-{[(2,4-dimethoxyphenyl)carbonyl]oxy}pyridine-4-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2,4-DIMETHOXYBENZOATE is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2,4-DIMETHOXYBENZOATE typically involves the condensation reaction between 4-aminopyridine and 2,4-dimethoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors which allow for better control over reaction parameters such as temperature and pressure. This method also enhances the yield and purity of the product. Additionally, the use of catalysts such as acidic or basic catalysts can further improve the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2,4-DIMETHOXYBENZOATE undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2,4-DIMETHOXYBENZOATE is used as a ligand in coordination chemistry. It forms complexes with various metal ions which can be used as catalysts in organic reactions .
Biology
In biological research, this compound has been studied for its potential as an antimicrobial and anticancer agent. Its ability to bind to DNA and proteins makes it a candidate for drug development .
Medicine
In medicine, the compound is being explored for its potential therapeutic applications. Its Schiff base structure allows it to interact with biological molecules, making it a potential candidate for the development of new drugs .
Industry
In the industrial sector, (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2,4-DIMETHOXYBENZOATE is used in the synthesis of advanced materials such as polymers and nanomaterials. Its unique chemical properties make it suitable for use in various industrial applications .
Wirkmechanismus
The mechanism of action of (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2,4-DIMETHOXYBENZOATE involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules such as DNA and proteins, leading to various biological effects. The compound can also act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2,4-DIMETHOXYBENZOATE
- 4-[(PYRIDIN-4-YL)METHYLIDENE]AMINO PHENYL 4-ALKOXYBENZOATE
- 2-AMINO-4-METHYLPYRIDINE
Uniqueness
(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2,4-DIMETHOXYBENZOATE is unique due to its specific Schiff base structure which allows it to form stable complexes with metal ions. This property makes it highly versatile and useful in various applications such as catalysis, drug development, and material science .
Eigenschaften
Molekularformel |
C15H15N3O4 |
---|---|
Molekulargewicht |
301.30 g/mol |
IUPAC-Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2,4-dimethoxybenzoate |
InChI |
InChI=1S/C15H15N3O4/c1-20-11-3-4-12(13(9-11)21-2)15(19)22-18-14(16)10-5-7-17-8-6-10/h3-9H,1-2H3,(H2,16,18) |
InChI-Schlüssel |
RPDSUWSGSLZOTD-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)C(=O)O/N=C(/C2=CC=NC=C2)\N)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)C(=O)ON=C(C2=CC=NC=C2)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.